molecular formula C24H16ClN5O4 B11319920 4-[({1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoic acid

4-[({1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoic acid

Cat. No.: B11319920
M. Wt: 473.9 g/mol
InChI Key: VZRLWVVOUGEJJF-UHFFFAOYSA-N
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Description

4-{1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO}BENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a benzoxazole ring, a triazole ring, and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-{1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO}BENZOIC ACID involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the Benzoxazole Ring: The synthesis begins with the formation of the benzoxazole ring, which is typically achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the Triazole Ring:

    Amidation Reaction: The final step involves the amidation of the triazole ring with benzoic acid or its derivative to form the target compound.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

4-{1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO}BENZOIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Amidation: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO}BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Interaction with Receptors: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes and leading to cell death.

Comparison with Similar Compounds

4-{1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO}BENZOIC ACID can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)-1,2,3-triazole: This compound shares the triazole and chlorophenyl moieties but lacks the benzoxazole and benzoic acid groups.

    Benzoxazole Derivatives: Compounds containing the benzoxazole ring, such as 2-aminobenzoxazole, exhibit different biological activities and properties.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid share the benzoic acid moiety but differ in their overall structure and reactivity.

The uniqueness of 4-{1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO}BENZOIC ACID lies in its combination of multiple functional groups, which confer a diverse range of chemical and biological properties.

Properties

Molecular Formula

C24H16ClN5O4

Molecular Weight

473.9 g/mol

IUPAC Name

4-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H16ClN5O4/c1-13-21(23(31)26-17-8-4-15(5-9-17)24(32)33)27-29-30(13)18-10-11-20-19(12-18)22(34-28-20)14-2-6-16(25)7-3-14/h2-12H,1H3,(H,26,31)(H,32,33)

InChI Key

VZRLWVVOUGEJJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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